molecular formula C22H29N3O3 B14419535 Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- CAS No. 85868-54-8

Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-

Cat. No.: B14419535
CAS No.: 85868-54-8
M. Wt: 383.5 g/mol
InChI Key: LWARGZCXOMASHN-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with 4-bromophenol to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxyphenyl)-: Similar in structure but lacks the piperazine ring.

    Acetamide, N-(4-methylphenyl)-: Contains a methyl group instead of a methoxy group.

    Acetamide, N-(3-methoxyphenyl)-: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is unique due to the presence of both the piperazine ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85868-54-8

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

N-[4-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide

InChI

InChI=1S/C22H29N3O3/c1-18(26)23-19-7-9-21(10-8-19)28-16-4-11-24-12-14-25(15-13-24)20-5-3-6-22(17-20)27-2/h3,5-10,17H,4,11-16H2,1-2H3,(H,23,26)

InChI Key

LWARGZCXOMASHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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